molecular formula C19H21N5O4 B11428688 5-amino-N-(2,5-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,5-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11428688
M. Wt: 383.4 g/mol
InChI Key: RUYOUHIHYGGIQS-UHFFFAOYSA-N
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Description

5-Amino-N-(2,5-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 5-amino triazole core substituted with a 3-methoxybenzyl group at position 1 and a 2,5-dimethoxyphenyl carboxamide at position 2.

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

5-amino-N-(2,5-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O4/c1-26-13-6-4-5-12(9-13)11-24-18(20)17(22-23-24)19(25)21-15-10-14(27-2)7-8-16(15)28-3/h4-10H,11,20H2,1-3H3,(H,21,25)

InChI Key

RUYOUHIHYGGIQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)OC)N

Origin of Product

United States

Biological Activity

5-amino-N-(2,5-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its inhibitory effects on various biological targets.

Inhibition of Carbonic Anhydrase-II

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase-II (CA-II), an enzyme that plays a crucial role in various physiological processes including respiration and acid-base balance.

  • Inhibition Assay Results :
    • IC50 values for related triazole derivatives ranged from 13.8 µM to 35.7 µM .
    • The compound exhibited competitive inhibition against CA-II, with binding affinity determined through molecular docking studies.
CompoundIC50 (µM)Remarks
This compoundTBDPotential CA-II inhibitor
Acetazolamide (standard)18.2 ± 0.23Established CA-II inhibitor

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays against various cancer cell lines demonstrated:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HL-60 (leukemia).
  • Results : Some derivatives showed selective cytotoxicity with IC50 values as low as 0.62 µM in certain cell lines.
Cell LineIC50 (µM)Compound
MCF-70.62Triazole derivative
A5491.60Triazole derivative
HL-60TBDTriazole derivative

The mechanisms by which triazoles exert their biological effects can be attributed to:

  • Enzyme Inhibition : Binding to the active site of target enzymes such as carbonic anhydrase.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Activity : Some studies suggest that triazoles may also exhibit antioxidant properties that contribute to their therapeutic effects.

Case Studies

A study published in Frontiers in Chemistry evaluated a series of triazole compounds for their CA-II inhibitory activity and found that structural modifications significantly influenced their efficacy and selectivity . Another investigation focused on the cytotoxic effects against tumor cell lines, revealing promising results that warrant further exploration into structure-activity relationships (SAR) .

Comparison with Similar Compounds

Substitution Patterns

  • Target Compound :

    • R1 : 3-Methoxybenzyl
    • R2 : 2,5-Dimethoxyphenyl
    • Molecular Weight : ~414.4 g/mol (estimated)
    • Key Features : Methoxy groups at meta and para positions on the benzyl and phenyl rings, respectively, may enhance π-π stacking and hydrogen-bonding interactions with target proteins .
  • Analog 1 () :

    • R1 : 4-Methylphenyl
    • R2 : 2,5-Dichlorophenyl
    • Molecular Weight : ~373.8 g/mol
    • Activity : Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%) .
    • Key Differences : Chlorine substituents increase electronegativity but may reduce metabolic stability compared to methoxy groups .
  • Analog 2 () :

    • R1 : 4-Fluorophenyl
    • R2 : 2,4-Dimethoxyphenyl
    • Molecular Weight : ~387.3 g/mol
    • Activity : High activity against CNS cancer SNB-75 cells (GP = -27.30%) .
    • Key Differences : Fluorine’s small size and high electronegativity improve binding affinity to hydrophobic pockets, but the ortho-methoxy group in the target compound may offer steric advantages .
  • Analog 3 () :

    • R1 : 3-Fluorobenzyl
    • R2 : 2,5-Difluorophenyl
    • Molecular Weight : ~389.3 g/mol
    • Key Features : Fluorine substitutions enhance metabolic stability and bioavailability, but reduced polarity may limit solubility .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Molecular Weight ~414.4 373.8 387.3 389.3
LogP (Estimated) ~3.2 ~3.8 ~2.9 ~3.5
Hydrogen Bond Donors 2 2 2 2
Hydrogen Bond Acceptors 7 6 7 6

Antiproliferative Activity

  • Analog 1 () : Moderate activity against renal cancer cells, likely due to chlorine’s electron-withdrawing effects enhancing target binding .
  • Analog 2 () : High CNS cancer cell selectivity, possibly due to fluorine’s ability to cross the blood-brain barrier .

Metabolic Stability

  • Target Compound : Methoxy groups may slow oxidative metabolism compared to halogenated analogs, as seen in CAI (), where dichlorobenzyl substitution led to rapid phase I metabolism into inactive fragments .
  • Analog 3 () : Fluorine substituents resist metabolic degradation, improving plasma half-life .

Case Study: CAI ()

The calcium influx inhibitor CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide) highlights the impact of halogenation on pharmacology:

  • Metabolism: Rapid cleavage into inactive benzophenone and triazole fragments, limiting efficacy .
  • Contrast with Target Compound : The absence of labile halogenated benzyl groups in the target compound may confer better metabolic stability.

Preparation Methods

Cyclization via α-Cyanoacetamide Intermediate

In a representative procedure, 2-cyano-N-(3-methoxyphenyl)acetamide reacts with an in situ-generated azide under basic conditions. Sodium hydroxide (1.3 mmol) in ethanol facilitates the cyclization at 80°C for 1 hour, yielding the triazole core with 56% efficiency. This step is critical for establishing the 5-amino and 4-carboxamide substituents.

Regioselective Benzylation

The 1-(3-methoxybenzyl) group is introduced through nucleophilic substitution. Using 3-methoxybenzyl chloride (1.2 equivalents) in dimethylformamide (DMF) at 60°C for 12 hours achieves >85% substitution at the N1 position of the triazole. Microwave-assisted reactions reduce this step to 30 minutes with comparable yields.

Transition-Metal-Free Synthesis Approaches

Recent protocols emphasize eliminating transition metals to reduce purification complexity and environmental impact.

Carbodiimide-Mediated Cyclization

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) facilitate triazole formation under anhydrous conditions. A study reported 72% yield when reacting 2,5-dimethoxyaniline with a preformed benzyl azide in tetrahydrofuran (THF) at 25°C for 24 hours.

Diazo Compound Utilization

Diazoacetates serve as alkyne surrogates in metal-free cycloadditions. Ethyl diazoacetate (1.5 equivalents) reacts with 3-methoxybenzyl azide in acetonitrile at 50°C, producing the triazole skeleton in 68% yield after 6 hours.

Catalytic Methods for Enhanced Efficiency

Table 1: Comparative Catalytic Conditions

CatalystSolventTemperature (°C)TimeYield (%)
InCl₃EtOH/H₂O4020 min80–95
NoneDMF6012 h85
NaOHEtOH801 h56

Amidation and Functional Group Installation

The final carboxamide group is installed via direct amidation. A Lewis acid-catalyzed protocol using ZrCl₄ (10 mol%) enables coupling between the triazole-4-carboxylic acid and 2,5-dimethoxyaniline in toluene at 110°C for 8 hours, achieving 77% yield.

Avoiding Racemization

Low-temperature (0–5°C) conditions during sodium triacetoxyborohydride-mediated reductions prevent epimerization of sensitive intermediates.

Optimization and Yield Analysis

Key parameters influencing synthesis efficiency include:

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance azide reactivity but may decompose diazo compounds

  • Ethanolic systems : Balance between solubility and reaction rate for cyclization steps

Temperature and Time Tradeoffs

Microwave irradiation reduces reaction times from hours to minutes without sacrificing yield. For instance, cyclization completes in 30 minutes at 100°C versus 12 hours conventionally .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (40–80°C) are critical to minimize byproducts.
  • Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .

Advanced: How can reaction conditions be optimized to mitigate substituent-driven side reactions during synthesis?

Methodological Answer :
Substituent effects (e.g., electron-donating methoxy groups) can lead to competing pathways. Optimization strategies include:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., reagent stoichiometry, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, solvent, and catalyst .
  • Kinetic Studies : Monitor reaction progress via HPLC to detect intermediates and adjust reaction times accordingly.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict regioselectivity and transition states, guiding reagent selection (e.g., preferring EDG-compatible catalysts) .

Data-Driven Example :
A 15% increase in yield was reported when switching from THF to DCM for benzylation, attributed to reduced steric hindrance in the transition state .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). The triazole C4 carboxamide carbon appears at ~165 ppm .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from the dimethoxyphenyl and methoxybenzyl groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
  • FT-IR : Validate amide (1650–1680 cm⁻¹) and triazole (1550 cm⁻¹) functional groups .

Advanced: How can researchers address discrepancies in reported bioactivity data across similar triazole derivatives?

Methodological Answer :
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and validate via positive controls.

Structure-Activity Relationship (SAR) Analysis :

  • Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using molecular docking (e.g., AutoDock Vina) to quantify binding affinities .
  • Parameterize logP and polar surface area to correlate solubility with activity .

Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical filters (e.g., p < 0.05, n ≥ 3 replicates) to identify trends .

Example :
A 2024 study found that replacing 4-chlorophenyl with 2,5-dimethoxyphenyl increased kinase inhibition by 30%, attributed to enhanced π-π stacking .

Basic: What are the primary challenges in analyzing this compound’s solubility and stability?

Q. Methodological Answer :

  • Solubility :
    • The hydrophobic methoxy groups limit aqueous solubility. Use co-solvents (e.g., DMSO:PBS 1:9) or micellar encapsulation (e.g., Tween-80) for in vitro assays .
    • Measure logP via shake-flask method (expected logP ~3.5) .
  • Stability :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • Protect from light to prevent photodegradation of the triazole ring .

Advanced: How can computational methods enhance mechanistic studies of this compound’s reactivity?

Q. Methodological Answer :

  • Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to map potential energy surfaces for triazole functionalization .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., activation energy in DMF vs. MeCN).
  • Docking Studies : Predict binding modes with biological targets (e.g., COX-2) using Glide SP/XP protocols .

Case Study :
DFT calculations revealed that the 3-methoxybenzyl group stabilizes the transition state during amide coupling, reducing activation energy by 12 kcal/mol .

Advanced: What strategies resolve contradictions in substituent effects on pharmacological activity?

Q. Methodological Answer :

Controlled Variation : Synthesize analogs with systematic substituent changes (e.g., methoxy → ethoxy) and test in parallel assays.

Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .

Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical interactions (e.g., hydrogen bonds with the carboxamide group) .

Example :
A 2025 study showed that 2,5-dimethoxy substitution improved metabolic stability (t₁/₂ > 4 hrs) compared to 3,4-dimethyl analogs .

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